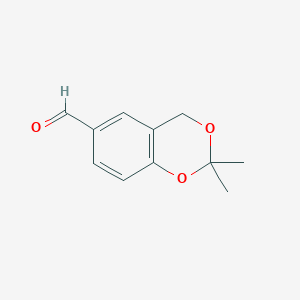

6-Formyl-2,2-dimethyl-1,3-benzodioxan

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-4H-1,3-benzodioxine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWEAQJZJKFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54030-33-0 | |

| Record name | 2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Formyl-2,2-dimethyl-1,3-benzodioxan: Properties, Synthesis, and Applications

Introduction

6-Formyl-2,2-dimethyl-1,3-benzodioxan, a notable heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its unique structural scaffold, which combines a protected catechol moiety with a reactive aldehyde group, makes it a versatile building block in medicinal chemistry and organic synthesis. This guide provides an in-depth exploration of its chemical and physical properties, outlines a probable synthetic pathway, discusses its reactivity, and highlights its applications, particularly in the development of novel therapeutic agents.

Nomenclature and Structure

-

Systematic Name: 2,2-Dimethyl-4H-1,3-benzodioxin-6-carboxaldehyde[1]

-

CAS Number: 54030-33-0[1]

-

Molecular Formula: C₁₁H₁₂O₃[2]

-

Molecular Weight: 192.21 g/mol [2]

The structure of this compound features a benzene ring fused to a 1,3-dioxane ring, with a formyl group at the 6-position and two methyl groups at the 2-position of the dioxane ring. The 2,2-dimethyl substitution provides steric hindrance, enhancing the stability of the acetal group.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Physical State | Off-white solid | Generic SDS |

| Melting Point | 81 - 85 °C | Generic SDS |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | Inferred |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (downfield, ~9.8-10.0 ppm), the methylene protons of the dioxane ring, and the singlet for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (~190 ppm), the quaternary carbon of the acetal, the carbons of the benzene ring, the methylene carbon of the dioxane ring, and the methyl carbons.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands for the dioxane ring.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the compound.[8]

Synthesis and Purification

The synthesis of 1,3-benzodioxanes commonly involves the acid-catalyzed condensation of a phenol with an aldehyde or ketone.[9] For this compound, a plausible synthetic route starts from 4-hydroxybenzaldehyde and involves a two-step process.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

-

To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous ethanol), add a base such as sodium hydroxide.

-

Cool the mixture in an ice bath and add formaldehyde solution dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the reaction mixture to precipitate the product.

-

Filter, wash with cold water, and dry the crude 4-hydroxy-3-(hydroxymethyl)benzaldehyde.

Step 2: Synthesis of this compound

-

Suspend 4-hydroxy-3-(hydroxymethyl)benzaldehyde in an excess of acetone, which acts as both a reagent and a solvent.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture with continuous removal of water (e.g., using a Dean-Stark apparatus) to drive the reaction to completion.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst.

-

Remove the excess acetone under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the aldehyde functional group.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10] this compound can react with a phosphonium ylide to form a substituted styrene derivative. This reaction is crucial for extending the carbon chain and introducing a double bond, which can be further functionalized.

Caption: Mechanism of the Wittig reaction with this compound.[11]

Reduction

The aldehyde group can be readily reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is useful for introducing a hydroxymethyl group, which can then be used in further synthetic manipulations.

Oxidation

Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent. This provides access to the corresponding benzoic acid derivative, a valuable intermediate in its own right.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications.[2]

Logical Relationship of Applications

Caption: Applications of this compound.

-

Bactericidal and Fungicidal Agents: The benzodioxan scaffold is present in numerous compounds with antimicrobial properties. This compound serves as a precursor for the synthesis of novel bactericides and fungicides.[2]

-

Anti-AIDS Agents: This compound is an intermediate in the preparation of cycloSal-pronucleotides, which are a class of phosphate prodrugs designed to deliver nucleoside monophosphates into cells, a strategy employed in the development of antiviral agents, including those targeting HIV.[2]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its stable, protected catechol structure combined with a reactive aldehyde group allows for a wide range of chemical transformations. While further research is needed to fully elucidate all of its properties and applications, its role in the synthesis of bioactive molecules, including potential antimicrobial and antiviral agents, underscores its importance for researchers and drug development professionals.

References

-

Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

Brent Kadrowski. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. [Link]

-

NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. Buy Online CAS Number 54030-33-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. 6-Formyl-2,2-dimethyl-1,3-benzodioxan_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]

- 4. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]

- 5. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]

- 6. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]

- 7. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR spectrum [chemicalbook.com]

- 8. 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- [webbook.nist.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 6-Formyl-2,2-dimethyl-1,3-benzodioxan (CAS 54030-33-0)

This guide provides a comprehensive technical overview of 6-Formyl-2,2-dimethyl-1,3-benzodioxan, a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical industry. We will delve into its chemical rationale, synthesis, applications, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Synthesis

This compound (also known as 2,2-Dimethyl-1,3-benzodioxole-5-carboxaldehyde) is a synthetic organic compound valued primarily for its role as a protected form of 3,4-dihydroxybenzaldehyde. The catechol moiety (the two adjacent hydroxyl groups) is highly susceptible to oxidation and can undergo unwanted side reactions. The 2,2-dimethyl-1,3-benzodioxan group, formed by reacting the catechol with acetone, serves as a robust acetal protecting group. This strategic protection allows for selective reactions to be performed on the aldehyde (formyl) group without affecting the diol functionality. This approach is fundamental in multi-step syntheses of complex molecules, where precise control over reactive sites is paramount.

Its most notable application is as a key building block in the synthesis of Nebivolol, a third-generation beta-blocker used for the treatment of hypertension.[1][2] The intricate stereochemistry of Nebivolol, which possesses four chiral centers, necessitates a carefully planned synthetic route where intermediates like this compound provide the necessary structural framework and functional group stability.[2][3]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is the foundation of sound experimental design.

Key Properties

| Property | Value | Reference |

| CAS Number | 54030-33-0 | [4] |

| Molecular Formula | C₁₀H₁₀O₃ | [5] |

| Molecular Weight | 178.19 g/mol | [5] |

| Appearance | Off-white solid | [5] |

| Melting Point | 81 - 85 °C | [5] |

| Solubility | Soluble in many organic solvents; insoluble in water. | [5] |

| Synonyms | 2,2-Dimethyl-4H-1,3-benzodioxin-6-carboxaldehyde | [4] |

Safety and Handling

As with any chemical reagent, adherence to good laboratory practice is essential.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat to avoid contact with skin, eyes, and clothing.[5]

-

Storage: Keep the container tightly closed in a dry, cool place.[5]

-

Incompatibilities: Avoid strong oxidizing agents.[5]

-

Hazardous Decomposition: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[5]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the protection of 3,4-dihydroxybenzaldehyde.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the chemical properties of the starting material and product.

-

Starting Material: 3,4-dihydroxybenzaldehyde contains a reactive catechol and an aldehyde. The catechol is nucleophilic and easily oxidized.

-

Protecting Group Strategy: An acetal (specifically, an acetonide) is an ideal protecting group for a 1,2-diol. It is stable to a wide range of non-acidic conditions, which is crucial for subsequent modifications of the aldehyde group. Acetone is a common and cost-effective reagent for this purpose.

-

Catalyst: An acid catalyst is required to protonate the carbonyl oxygen of acetone, activating it for nucleophilic attack by the catechol hydroxyl groups. p-Toluenesulfonic acid (p-TsOH) is a common choice as it is a strong, yet non-oxidizing, solid acid that is easily handled.

-

Reaction Conditions: The reaction is a reversible equilibrium. To drive it towards the product, water, the byproduct of the condensation, must be removed. This is typically achieved using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.

Visualizing the Synthesis

Caption: Synthesis of the target compound via acid-catalyzed acetal protection.

Step-by-Step Laboratory Protocol

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add 3,4-dihydroxybenzaldehyde (1.0 eq), toluene (approx. 5-10 mL per gram of aldehyde), and acetone (2.0-3.0 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, approx. 0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects. Progress can also be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield the off-white solid product.

Core Application: A Cornerstone in Nebivolol Synthesis

The primary utility of this compound is as an intermediate in the synthesis of complex pharmaceuticals. Its role in constructing the chroman fragments of Nebivolol is a textbook example of its strategic importance.[3][6]

Nebivolol is a racemic mixture of (S,R,R,R)- and (R,S,S,S)-enantiomers.[2] Its synthesis often involves the separate preparation of two key chroman fragments, which are later coupled.[3] The aldehyde group of our title compound is the starting point for building the side chain of these fragments.

Exemplary Synthetic Transformation

A crucial step is the conversion of the aldehyde to an epoxide or a related functional group that can be opened stereoselectively. This often involves reactions like the Corey-Chaykovsky reaction or multi-step sequences starting with a Wittig reaction or aldol condensation.

Caption: Simplified workflow showing the role of the title compound in Nebivolol synthesis.

The protected catechol remains intact during these transformations. Only in the final stages of the synthesis is the 2,2-dimethyl-1,3-benzodioxan group removed (deprotected), typically under acidic conditions, to reveal the free catechol in the final Nebivolol molecule.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Singlet ~1.7 ppm (6H): Two equivalent methyl groups of the acetonide. - Singlet ~6.0 ppm (2H): Methylene protons of the dioxan ring (O-CH₂-O). - Aromatic Protons (3H): Signals in the aromatic region (~6.9-7.4 ppm) showing the specific substitution pattern. - Singlet ~9.8 ppm (1H): Aldehyde proton (CHO). |

| ¹³C NMR | - Methyl Carbons ~25 ppm. - Acetal Carbon ~100 ppm (C(CH₃)₂). - Methylene Carbon ~65 ppm (O-CH₂-O). - Aromatic Carbons ~110-150 ppm. - Aldehyde Carbonyl ~190 ppm. |

| IR (Infrared) | - ~2900-3000 cm⁻¹: C-H stretching (aliphatic). - ~2700-2850 cm⁻¹: Aldehyde C-H stretching. - ~1680-1700 cm⁻¹: Strong C=O stretching of the aromatic aldehyde. - ~1600 cm⁻¹: C=C stretching (aromatic). - ~1100-1250 cm⁻¹: C-O stretching (acetal). |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly depending on the solvent and instrument.

Purity Assessment Protocol (via High-Performance Liquid Chromatography - HPLC)

-

System: A standard reverse-phase HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid like 0.1% formic acid to ensure sharp peak shapes. A typical starting point could be 60:40 A:B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly, typically around 254 nm or 280 nm.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. The retention time should be consistent for a given set of conditions.

This comprehensive approach, combining synthesis with mechanistic understanding and robust analytical validation, ensures that this compound can be reliably prepared and utilized in demanding, multi-step synthetic campaigns, empowering the development of next-generation pharmaceuticals.

References

- US11142512B2 - Nebivolol synthesis method and intermediate compound thereof.

- SAFETY DATA SHEET - 2,2-Dimethyl-1,3-benzodioxole-5-carboxaldehyde. Fisher Scientific.

- Nebivolol Synthetic Routes. MedKoo Biosciences.

- Chapter 4 Studies on the Synthesis of (+)-Nebivolol Intermediates via Ar– O and ArO–C Bond-Forming Reactions of Vicinal Diol. Shodhganga.

- NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF.

- Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermedi

- CAS 54030-32-9: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde. CymitQuimica.

- This compound. Shanghai Huicheng Biological Technology Co., Ltd.

- 2,2-Dimethyl-1,3-benzodioxole. Chem-Impex.

- 4-Hydroxy-3-(hydroxymethyl)benzaldehyde. ChemScene.

- This compound. LGC Standards.

- Chemistry and pharmacology of benzodioxanes. TSI Journals.

Sources

- 1. medkoo.com [medkoo.com]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 4. Buy Online CAS Number 54030-33-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. data.epo.org [data.epo.org]

An In-depth Technical Guide to 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde, a versatile synthetic intermediate with significant potential in pharmaceutical and fine chemical applications. This document will clarify the correct IUPAC nomenclature, detail its synthesis, analyze its physicochemical and spectroscopic properties, and explore its applications as a key building block in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of organic chemistry and medicinal chemistry, providing both foundational knowledge and practical insights.

Introduction and Nomenclature

The compound of interest is often mistakenly referred to as "6-Formyl-2,2-dimethyl-1,3-benzodioxan." However, based on IUPAC nomenclature rules, the correct name is 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde . The core structure is a five-membered dioxole ring fused to a benzene ring, not a six-membered dioxan ring. The formyl group is located at the 5-position of the benzodioxole ring system. This compound is a derivative of the well-known flavoring agent piperonal (also known as heliotropin), with the key difference being the presence of a gem-dimethyl group on the dioxole ring, which enhances its stability and lipophilicity.[1][2][3]

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] The introduction of the 2,2-dimethyl substitution offers a strategic modification to modulate the parent molecule's steric and electronic properties, making 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde a valuable tool for developing novel chemical entities.

Synthesis and Mechanistic Insights

The synthesis of 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde is a two-step process, beginning with the formation of the 2,2-dimethyl-1,3-benzodioxole core, followed by electrophilic formylation of the aromatic ring.

Synthesis of 2,2-dimethyl-1,3-benzodioxole

The precursor, 2,2-dimethyl-1,3-benzodioxole, is synthesized via the acid-catalyzed reaction of pyrocatechol (1,2-dihydroxybenzene) with acetone. This reaction is a classic example of acetal formation, where the diol protects the carbonyl group of acetone.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for this synthesis is available from PrepChem.[6] In a typical procedure, hydrogen chloride gas is bubbled through a cooled solution of pyrocatechol in acetone. The reaction mixture is then neutralized and the product is extracted with an organic solvent. Purification is achieved by vacuum distillation. This method is efficient and provides the desired benzodioxole core in good yield.

Formylation of 2,2-dimethyl-1,3-benzodioxole

The introduction of the formyl group at the 5-position of the benzodioxole ring is achieved through an electrophilic aromatic substitution reaction. A common and effective method for formylation is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.

Reaction Scheme:

A similar formylation of a substituted 1,3-benzodioxole has been described, providing a strong procedural basis.[6] The reaction typically involves the slow addition of the Vilsmeier reagent to the benzodioxole derivative in a suitable solvent, followed by heating to drive the reaction to completion. Aqueous workup then hydrolyzes the intermediate iminium salt to yield the final aldehyde.

Detailed Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride to dimethylformamide with stirring.

-

Formylation Reaction: Dissolve 2,2-dimethyl-1,3-benzodioxole in an appropriate solvent (e.g., dichloromethane) and cool the solution. Add the freshly prepared Vilsmeier reagent dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is crucial as the Vilsmeier reagent is sensitive to moisture.

-

The slow, controlled addition of reagents at low temperatures helps to manage the exothermic nature of the reaction and prevent side reactions.

-

The choice of a non-protic solvent prevents interference with the reactive intermediates.

Diagram of the Synthesis Workflow:

Caption: Synthetic route to 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde.

Physicochemical and Structural Characterization

The physicochemical properties of 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde are summarized in the table below. For comparison, data for the closely related compound, piperonal, is also included.

Table 1: Physicochemical Properties

| Property | 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde | Piperonal (1,3-benzodioxole-5-carbaldehyde) | Reference |

| CAS Number | 63124-55-0 | 120-57-0 | [7],[8] |

| Molecular Formula | C₁₀H₁₀O₃ | C₈H₆O₃ | [7],[8] |

| Molecular Weight | 178.18 g/mol | 150.13 g/mol | [7],[8] |

| Appearance | Not specified | Colorless crystals | |

| Melting Point | Not specified | 37 °C | [8] |

| Boiling Point | Not specified | 263 °C | [8] |

| Solubility | Expected to be soluble in organic solvents, slightly soluble in water. | Soluble in organic solvents, slightly soluble in water. |

Spectroscopic Analysis:

The structure of 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the aldehyde proton around 9.8 ppm. The aromatic protons will appear as a complex pattern in the range of 7.0-7.5 ppm. A key feature will be a singlet at approximately 1.7 ppm, integrating to six protons, corresponding to the two methyl groups of the gem-dimethyl moiety. For comparison, the ¹H NMR of piperonyl aldehyde shows a singlet for the aldehyde proton at 9.80 ppm and a singlet for the two methylenedioxy protons at 6.17 ppm.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will resonate in the 100-150 ppm region. The quaternary carbon of the gem-dimethyl group will appear around 120 ppm, and the methyl carbons will have a signal at approximately 25 ppm. The ¹³C NMR of piperonyl aldehyde shows the carbonyl carbon at 190.9 ppm.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the aldehyde C=O stretch at approximately 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-O stretching of the dioxole ring will appear in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 178). Common fragmentation patterns would include the loss of a proton (M-1), a formyl group (M-29), and a methyl group (M-15).

Diagram of the Characterization Workflow:

Caption: Workflow for the structural characterization of the target compound.

Applications in Research and Drug Development

The 1,3-benzodioxole scaffold is a cornerstone in the design of bioactive molecules. Its presence in natural products with significant biological activities has inspired its use in the synthesis of novel therapeutic agents. 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde serves as a crucial building block, allowing for the introduction of this important pharmacophore into larger, more complex molecules.

Role as a Synthetic Intermediate:

The aldehyde functionality of 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To form various substituted amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes.

-

Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Reduction: To yield the corresponding alcohol.

These transformations enable the construction of diverse molecular architectures, making this compound a valuable starting material in multi-step syntheses.

Examples in Medicinal Chemistry:

While specific examples detailing the use of 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde in drug synthesis are not extensively documented in publicly available literature, the utility of the broader class of 1,3-benzodioxole-5-carbaldehydes is well-established. For instance, piperonal is a known precursor in the synthesis of L-DOPA (an anti-Parkinson's drug) and tadalafil (used to treat erectile dysfunction).[2] Furthermore, various 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity.[5] A recently synthesized derivative of 1,3-benzodioxole-5-carbaldehyde has shown promising antifungal properties.[10] The 2,2-dimethyl substitution in the target molecule provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of such drug candidates.

Diagram of its Role as a Building Block:

Caption: Role as a versatile building block in the synthesis of bioactive molecules.

Conclusion

2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its aldehyde functional group, makes it an attractive building block for the construction of complex molecular architectures. As research into novel therapeutics continues, the strategic use of such well-defined and functionalized scaffolds will undoubtedly play a crucial role in the discovery and development of the next generation of drugs.

References

-

PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-1,3-benzodioxole. Retrieved January 12, 2026, from [Link]

-

Solubility of Things. (n.d.). Piperonal. Retrieved January 12, 2026, from [Link]

-

Cheméo. (n.d.). Piperonal (CAS 120-57-0) - Chemical & Physical Properties. Retrieved January 12, 2026, from [Link]

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Methyl-1,3-benzodioxole-5-carbaldehyde. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Piperonal. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Piperonal. Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US7402709B2 - Process for synthesizing heliotropine and its derivatives.

-

Broad Institute. (n.d.). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Retrieved January 12, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Piperonal (YMDB01776). Retrieved January 12, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2021). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved January 12, 2026, from [Link]

Sources

- 1. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperonal - Wikipedia [en.wikipedia.org]

- 3. ymdb.ca [ymdb.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2-DiMethyl-4H-benzo[d]dioxine-6-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

An In-Depth Technical Guide to 2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core structure, synthesis, spectroscopic characterization, and its burgeoning role as a scaffold in medicinal chemistry.

Unveiling the Core Structure and Properties

2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde, with the CAS Number 54030-33-0, is a bicyclic aromatic compound.[3][4] Its structure is characterized by a benzene ring fused to a 1,3-dioxine ring, with a gem-dimethyl group at the 2-position and a carbaldehyde (formyl) group at the 6-position. This unique arrangement of functional groups imparts a combination of rigidity and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| CAS Number | 54030-33-0 | [3][4] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

The benzodioxine moiety is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, often serving as a bioisostere for other aromatic systems. The presence of the aldehyde group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Synthesis and Mechanistic Insights

The synthesis of 2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde typically proceeds via the protection of the catechol functionality of 3,4-dihydroxybenzaldehyde using acetone. This acid-catalyzed reaction forms the 1,3-dioxine ring.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Illustrative)

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Anhydrous Acetone

-

Anhydrous Toluene (optional, as co-solvent)

-

Acid catalyst (e.g., concentrated Hydrochloric Acid or p-Toluenesulfonic acid)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

-

Sodium Bicarbonate solution

-

Ice

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde in a large excess of anhydrous acetone (which also serves as the solvent), add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice and water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction involves the formation of water as a byproduct. Using anhydrous reactants and solvents drives the equilibrium towards the product side, maximizing the yield.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the catechol.

-

Excess Acetone: Using acetone as both a reactant and a solvent ensures that it is present in a large excess, further pushing the reaction equilibrium towards the formation of the desired acetal.

-

Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted starting materials or water-soluble byproducts, ensuring the purity of the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the methylene protons of the dioxine ring, and the two methyl groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The aldehyde proton will be a singlet further downfield, typically around 9.8-10.0 ppm. The methylene protons of the dioxine ring are expected to appear as a singlet around 4.8-5.0 ppm, and the two equivalent methyl groups will give a sharp singlet at approximately 1.5-1.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the aldehyde, the quaternary carbon of the gem-dimethyl group, the methylene carbon of the dioxine ring, and the methyl carbons. The aldehyde carbonyl carbon will be the most downfield signal, typically in the range of 190-195 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

-

A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.

-

C-H stretching vibrations of the aldehyde group appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching vibrations of the dioxine ring in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.21 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group (M-15) or the formyl group (M-29).

Applications in Drug Discovery and Medicinal Chemistry

The benzodioxane scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating its utility in drug design.[6][7] This framework is present in compounds targeting a range of therapeutic areas, including cancer, inflammation, and central nervous system disorders.[6] 2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Versatile Building Block

The aldehyde functionality of 2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde allows for a variety of synthetic transformations, including:

-

Reductive Amination: To introduce amine functionalities, which are crucial for interacting with many biological targets.

-

Wittig Reaction: To form carbon-carbon double bonds and extend the molecular scaffold.

-

Oxidation: To form the corresponding carboxylic acid, which can then be converted into esters, amides, and other derivatives.

-

Condensation Reactions: With various nucleophiles to form Schiff bases, hydrazones, and other heterocyclic systems.

Illustrative Signaling Pathway Involvement of Benzodioxane-Containing Molecules

While specific pathways targeted by derivatives of 2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde are not detailed in the provided search results, related benzodioxane structures are known to act as antagonists at α1-adrenergic and serotoninergic receptors.[7] The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) that could be modulated by such compounds.

Caption: A simplified Gq-coupled GPCR signaling pathway.

Conclusion and Future Perspectives

2,2-DiMethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde is a structurally intriguing and synthetically versatile building block. Its rigid benzodioxine core, coupled with a reactive aldehyde handle, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully unlock its potential in medicinal chemistry. The development of efficient and scalable synthetic routes will be crucial for making this compound more accessible to the scientific community.

References

-

PubChem. 2,2-diethyl-4H-1,3-benzodioxine-6-carbaldehyde. National Center for Biotechnology Information.

-

ChemWhat. 4H-1,3-Benzodioxin-6-carboxaldehyde,2,2-dimethyl-(9CI).

-

PubChem. 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxamide. National Center for Biotechnology Information.

-

PrepChem. Synthesis of 2,2-dimethyl-1,3-benzodioxole.

-

BLDpharm. 54030-33-0|2,2-Dimethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde.

-

ChemicalBook. 54030-33-0(4H-1,3-Benzodioxin-6-carboxaldehyde,2,2-dimethyl-(9CI)) Product Description.

-

MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.

-

TSI Journals. Chemistry and Pharmacology of Benzodioxanes.

-

ResearchGate. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.

-

PubMed. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.

-

PubMed Central. Benzophenone: a ubiquitous scaffold in medicinal chemistry.

Sources

- 1. 2,2-diethyl-4H-1,3-benzodioxine-6-carbaldehyde | C13H16O3 | CID 163732218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxamide | C11H13NO3 | CID 152144826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 54030-33-0|2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Formyl-2,2-dimethyl-1,3-benzodioxan

This guide provides a comprehensive overview of the physical and chemical properties of 6-Formyl-2,2-dimethyl-1,3-benzodioxan, a heterocyclic aromatic aldehyde of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the handling, characterization, and synthetic utility of this compound.

Molecular Identity and Nomenclature

This compound is a derivative of benzodioxan, featuring a formyl group at the 6-position of the aromatic ring and a gem-dimethyl substituted acetal. This unique combination of functional groups imparts a specific reactivity profile that is valuable in organic synthesis.

-

Chemical Name: this compound

-

Synonyms: 2,2-Dimethyl-4H-1,3-benzodioxin-6-carboxaldehyde, 2,2-Dimethyl-4H-benzo[d][1][2]dioxine-6-carbaldehyde[2]

-

Molecular Formula: C₁₁H₁₂O₃

-

Molecular Weight: 192.21 g/mol

Caption: Chemical structure of this compound.

Physical Properties

| Property | Estimated Value | Notes |

| Appearance | Off-white to pale yellow solid | Based on the appearance of similar aromatic aldehydes. |

| Melting Point | 80-90 °C | Estimated based on the melting point of 1,4-Benzodioxan-6-yl methyl ketone (81 - 85 °C), a structurally related compound.[3] |

| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polarity. |

| Solubility | Insoluble in water | The hydrophobic benzene ring and dimethyl acetal group suggest poor aqueous solubility. |

| Soluble in methanol, ethanol, | The presence of polar oxygen atoms and the aromatic ring allows for solubility in a range of common organic solvents. | |

| acetone, ethyl acetate, | ||

| dichloromethane, and chloroform. |

Spectral Data Analysis (Predicted)

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its functional groups.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehydic proton (-CHO) |

| ~7.5 - 7.2 | m | 3H | Aromatic protons |

| ~4.9 | s | 2H | Methylene protons of the dioxan ring |

| ~1.5 | s | 6H | Gem-dimethyl protons on the acetal |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~191 | Aldehydic carbon (C=O) |

| ~150 - 120 | Aromatic carbons |

| ~100 | Quaternary carbon of the acetal (O-C-O) |

| ~65 | Methylene carbon of the dioxan ring |

| ~25 | Gem-dimethyl carbons |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950 - 2850 | C-H stretching (aliphatic) |

| ~2820, ~2720 | C-H stretching (aldehyde) |

| ~1700 | C=O stretching (aromatic aldehyde) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1250, ~1050 | C-O stretching (acetal and ether) |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 192.21

-

Key Fragmentation Pattern: A prominent fragment would be the loss of a methyl group (M-15) to form a stable oxonium ion. Another likely fragmentation would involve the loss of the formyl group (M-29).

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the aromatic aldehyde functional group. The benzodioxan moiety is relatively stable under most conditions.

Reactivity of the Aldehyde Group

The formyl group is susceptible to a wide range of nucleophilic addition and oxidation-reduction reactions, making this compound a versatile synthetic intermediate.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can undergo reductive amination to form secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) will convert the aldehyde into an alkene.

-

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents will yield secondary alcohols.

Caption: Key reactions of the aldehyde group in this compound.

Synthetic Routes and Experimental Protocols

A plausible and widely used method for the introduction of a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction .[4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Proposed Synthesis: Vilsmeier-Haack Formylation of 2,2-dimethyl-1,3-benzodioxan

The following is a representative experimental protocol for the synthesis of this compound. Note: This is a proposed method and may require optimization.

Caption: Workflow for the proposed Vilsmeier-Haack synthesis.

Step-by-Step Protocol:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 2,2-dimethyl-1,3-benzodioxan (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility as an intermediate for the preparation of bactericidal, fungicidal, and anti-AIDS agents highlights its potential in medicinal chemistry.[2] The aldehyde functionality provides a convenient handle for introducing a variety of substituents and building complex molecular architectures.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Fire Safety: In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher.[3]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its known and predicted properties, along with a plausible synthetic route. As with any chemical compound, it is imperative to handle it with appropriate safety precautions and to consult available safety data for related compounds. Further research into the experimental determination of its physical and spectral properties would be a valuable contribution to the chemical literature.

References

-

H-C Biotech. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Various Aromatic Formylations. Retrieved from [Link]

Sources

Introduction to 6-Formyl-2,2-dimethyl-1,3-benzodioxan

An In-Depth Technical Guide to the Solubility of 6-Formyl-2,2-dimethyl-1,3-benzodioxan

This compound (CAS Number: 54030-33-0) is a heterocyclic compound featuring a benzodioxane ring system.[1][2] The benzodioxane scaffold is a versatile template in medicinal chemistry, appearing in numerous bioactive molecules.[3] The presence of an aldehyde functional group and a dimethyl-1,3-dioxane ring fused to a benzene ring dictates its physicochemical properties, including its solubility.

Molecular Structure:

The structure combines a polar carbonyl group (C=O) from the aldehyde and ether linkages within the dioxane ring, with a nonpolar aromatic ring and methyl groups. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the polarity of both the solute and the solvent.[4]

Factors Influencing the Solubility of this compound:

-

Polarity: The aldehyde group and the two oxygen atoms in the dioxane ring introduce polarity, allowing for dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.[5]

-

Alkyl and Aromatic Groups: The benzene ring and the two methyl groups are nonpolar and will contribute to solubility in nonpolar organic solvents.[5]

-

Hydrogen Bonding: While the molecule itself cannot form hydrogen bonds as a donor, the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors with protic solvents like water and alcohols.[6][7]

-

Molecular Size: The overall size of the molecule will influence its solubility. Generally, as the carbon chain length increases in a homologous series, water solubility decreases.[8][9]

Based on these structural features, it is anticipated that this compound will exhibit limited solubility in water and greater solubility in common organic solvents.[5][10]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following is a detailed protocol for determining the solubility of this compound.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Preparation: In a series of small, dry test tubes, add approximately 25 mg of this compound.[11]

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions.[11] Shake vigorously after each addition.

-

Observation: Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

-

Recommended Solvents for Screening:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

5% Aqueous HCl (to test for basic functional groups)[11]

-

5% Aqueous NaOH (to test for acidic functional groups)[11]

-

Concentrated H₂SO₄ (to test for unsaturation or other reactive groups)[12]

-

Causality of Solvent Choice: The selection of solvents with varying polarities provides a broad understanding of the compound's solubility behavior, which is indicative of its overall polarity. The use of acidic and basic solutions can reveal the presence of ionizable functional groups.[11][12]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining quantitative solubility.[13]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

-

Analysis:

-

Quantify the concentration of the dissolved this compound in the collected supernatant. Common analytical techniques include:

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining concentration. A calibration curve with known standards is required.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate.

-

-

-

Calculation: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Self-Validating System: To ensure the reliability of the results, it is recommended to approach equilibrium from both undersaturation (dissolving the solid) and supersaturation (precipitating from a supersaturated solution, if possible). The solubility values obtained from both approaches should converge.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner.

Table 1: Solubility of this compound at [Specify Temperature]

| Solvent | Polarity Index | Solubility (g/L) | Observations |

| Water | 10.2 | ||

| Methanol | 5.1 | ||

| Ethanol | 4.3 | ||

| Acetone | 5.1 | ||

| Dichloromethane | 3.1 | ||

| Hexane | 0.1 |

Visualization of Workflows

Qualitative Solubility Testing Workflow

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination (Shake-Flask) Workflow

Caption: Workflow for quantitative solubility determination.

Conclusion

While pre-existing quantitative solubility data for this compound is scarce, its molecular structure provides a solid theoretical basis for predicting its solubility behavior. For drug development and other research applications, empirical determination of its solubility in various pharmaceutically and industrially relevant solvents is crucial. The protocols and principles outlined in this guide provide a robust framework for researchers to generate reliable and accurate solubility data, facilitating the advancement of research and development involving this important chemical intermediate.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Unknown Source.

- Physical Properties of Aldehydes and Ketones: Definition, Example. (2023). StudySmarter.

- Physical Properties of Ketones and Aldehydes | OpenOChem Learn. (n.d.). OpenOChem Learn.

- What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? (2024). Discussion Forum.

- 14.10: Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts.

- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.

- Ahmed, B., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY An Indian Journal.

- This compound. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd.

- This compound. (n.d.). LGC Standards.

- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

Sources

- 1. 6-Formyl-2,2-dimethyl-1,3-benzodioxan_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. Buy Online CAS Number 54030-33-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tsijournals.com [tsijournals.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. youtube.com [youtube.com]

Introduction: The 1,4-Benzodioxane Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Benzodioxane Derivatives

The 1,4-benzodioxane moiety, a bicyclic system composed of a benzene ring fused to a 1,4-dioxane ring, is a cornerstone in modern medicinal chemistry.[1][2] Its unique conformational properties and versatile synthetic accessibility have established it as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity.[3] This versatility is demonstrated by its presence in numerous natural products, such as the antihepatotoxic flavanolignan Silybin, and a multitude of synthetic pharmaceutical agents.[3][4][5]

Derivatives of 1,4-benzodioxane have been developed as antagonists for adrenergic and serotoninergic receptors, as potent anticancer agents, and as effective antibacterial and antifungal compounds.[1] The biological activity is profoundly influenced by the stereochemistry at the C2 position of the dioxane ring and the nature of substituents on both the aromatic and heterocyclic portions of the molecule.[2][6] This guide provides a detailed exploration of the major biological activities of benzodioxane derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Caption: General chemical structure of the 1,4-benzodioxane core.

Alpha-Adrenergic Receptor Antagonism: The Classic Activity

Benzodioxans are one of the most well-established classes of α-adrenoceptor antagonists.[7] These receptors are key components of the sympathetic nervous system and are divided into two main types, α1 and α2, with the α1-receptor further subdivided into α1A, α1B, and α1D subtypes. Benzodioxane derivatives, with the prototype WB 4101 (2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane), have been instrumental in characterizing these receptor subtypes.[8][9]

Mechanism of Action

Alpha-1 adrenergic antagonists competitively block the binding of norepinephrine to α1-receptors on vascular smooth muscle.[10] This prevents the activation of the Gq-protein coupled signaling pathway, which would normally lead to an increase in intracellular inositol trisphosphate (IP3) and subsequent calcium release, causing vasoconstriction. By inhibiting this pathway, these drugs induce vasodilation, leading to a decrease in blood pressure.[10] Their efficacy is particularly pronounced in conditions of high sympathetic tone.[10]

Caption: Signaling pathway of α1-adrenergic receptor antagonism.

Structure-Activity Relationships (SAR)

The affinity and selectivity of benzodioxane derivatives for α-adrenoceptor subtypes are highly dependent on their chemical structure.

-

The Dioxane Ring: The two oxygen atoms in the dioxane ring play distinct roles. The oxygen at position 1 may engage in a dipole interaction with the receptor, while the oxygen at position 4 is crucial for maintaining the optimal conformation for binding.[8]

-

Aromatic Ring Substitution: Modifications on the benzene ring of the benzodioxane scaffold are critical for subtype selectivity.[2]

-

Side Chain: The nature of the amine-containing side chain attached at the C2 position is a primary determinant of activity. For instance, replacing the 1,4-benzodioxane ring of WB 4101 with a more flexible 1,4-dioxane ring can shift the compound's profile, yielding selective α1D-AR antagonists or potent 5-HT1A receptor agonists.[9][11]

-

Stereochemistry: Chirality at the C2 position significantly impacts receptor affinity and selectivity, often resulting in high eudismic ratios where one enantiomer is substantially more active than the other.[2][12]

Anticancer Activity: A Modern Therapeutic Frontier

In recent years, the benzodioxane scaffold has been extensively explored for the development of novel anticancer agents. These derivatives have been shown to target multiple hallmarks of cancer, including cell proliferation, survival, and motility, through various mechanisms of action.

Mechanisms of Cytotoxicity

-

Enzyme Inhibition:

-

Focal Adhesion Kinase (FAK): 1,3,4-Thiadiazole derivatives incorporating a 1,4-benzodioxane moiety have been identified as inhibitors of FAK, an enzyme critical for cell proliferation and motility.[2]

-

Methionine Aminopeptidase type II (MetAP2): Certain 1,2,4-triazole derivatives with a 1,4-benzodioxan fragment act as potent MetAP2 inhibitors, leading to apoptosis in cancer cells like the HEPG2 human liver cancer cell line.[13]

-

Heat Shock Protein 90 (Hsp90): The arylpyrazolyl benzodioxane CCT018159 inhibits Hsp90, a molecular chaperone essential for the stability of numerous "client proteins" involved in tumor cell survival. Its inhibition leads to apoptosis, with a more pronounced effect in tumor cells than in normal cells.

-

-

Tubulin Polymerization Inhibition: A 1,4-benzodioxine derivative was found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in MCF-7 breast cancer cells.[14]

-

Induction of Apoptosis: Many benzodioxane derivatives exert their anticancer effects by inducing programmed cell death. For example, a hybrid of 1,4-benzodioxane and an imidazolium salt was shown to induce G0/G1 cell cycle arrest and apoptosis in SMMC-7721 liver cancer cells.[15]

Data on In Vitro Cytotoxicity

The cytotoxic potential of benzodioxane derivatives is typically evaluated against a panel of human cancer cell lines. The IC50 value, representing the concentration required to inhibit cell growth by 50%, is a key metric.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Imidazolium Salt Hybrid (Cmpd 25) | K562 (Leukemia) | Apoptosis Induction | 1.06 | [15] |

| Imidazolium Salt Hybrid (Cmpd 25) | SMMC-7721 (Liver) | Apoptosis Induction | 8.31 | [15] |

| 1,2,4-Triazole Derivative (Cmpd 5k) | HEPG2 (Liver) | MetAP2 Inhibition | 0.81 | [13] |

| Arylpyrazolyl Benzodioxane (CCT018159) | HCT116 (Colon) | Hsp90 Inhibition | 7.1 (GI50 = 4.1) | |

| 1,4-Benzodioxine Derivative (Cmpd 11a) | MCF-7 (Breast) | Tubulin Inhibition | < 10 | [14] |

| Piperine Derivative (HJ1) | HeLa (Cervical) | Migration Inhibition | Lower than Piperine | [16] |

| Piperine Derivative (HJ1) | MDA-MB-231 (Breast) | Migration Inhibition | Lower than Piperine | [16] |

Antibacterial and Antifungal Activities

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzodioxane derivatives have emerged as promising candidates with unique mechanisms of action against both bacteria and fungi.

-

Antibacterial Activity: Benzodioxane-benzamide compounds have been developed as potent inhibitors of FtsZ, a protein essential for bacterial cell division.[17] These compounds perturb the formation of the Z-ring, a critical step in cytokinesis, leading to bacterial death. They have shown very low Minimum Inhibitory Concentrations (MICs) against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[17] Other derivatives containing a Schiff base have also demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.[18]

-

Antifungal Activity: A novel strategy in antifungal drug design involves the dual-target inhibition of key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[19] Benzodioxane derivatives have been constructed to simultaneously inhibit Squalene Epoxidase (SE) and 14α-demethylase (CYP51). This dual action blocks the ergosterol pathway at two points, causing fungal cell rupture and death, and has shown excellent broad-spectrum activity against pathogenic fungi, including drug-resistant strains.[19]

Experimental Methodologies: A Practical Guide

This section provides standardized protocols for the synthesis and biological evaluation of benzodioxane derivatives.

A. General Synthesis of 1,4-Benzodioxane Amide Derivatives

This protocol outlines a multi-step synthesis starting from gallic acid, a common precursor.[3][5]

Step 1: Esterification of Gallic Acid

-

Dissolve gallic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture to afford methyl 3,4,5-trihydroxybenzoate.

Step 2: Formation of the Benzodioxane Ring

-

React the methyl 3,4,5-trihydroxybenzoate with 1,2-dibromoethane in acetone.

-

Use potassium carbonate (K2CO3) as a base.

-

This reaction yields the core 1,4-benzodioxane ring structure.

Step 3: Hydrolysis of the Ester

-

Hydrolyze the methyl ester group on the benzodioxane intermediate to a carboxylic acid using a suitable base (e.g., NaOH) followed by acidification.

Step 4: Formation of Acid Chloride

-

Convert the carboxylic acid to a more reactive acid chloride using a reagent such as oxalyl chloride or thionyl chloride.

Step 5: Amide Coupling

-

React the acid chloride intermediate with a desired primary or secondary amine in the presence of a base (e.g., triethylamine) to form the final amide derivative.

-

Purify the final product using column chromatography or recrystallization.

B. In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzodioxane test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzodioxane compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for an MTT cytotoxicity assay.

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

Benzodioxane test compounds dissolved in DMSO

-

96-well microtiter plates

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 1,4-benzodioxane scaffold continues to be an exceptionally fruitful template in the field of drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, from the well-established α-adrenergic blockade to potent and selective anticancer, antibacterial, and antifungal effects. The ongoing exploration of structure-activity relationships, aided by computational modeling and advanced synthetic strategies, promises to unlock new therapeutic agents with improved efficacy and safety profiles. The methodologies outlined in this guide provide a framework for researchers to synthesize and evaluate novel benzodioxane derivatives, contributing to the development of the next generation of targeted therapies.

References

-

Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity Source: PubMed URL: [Link]

-

Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C Source: AIR Unimi URL: [Link]

-

Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: PubMed URL: [Link]

-

Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: ResearchGate URL: [Link]

-

Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents Source: ACS Publications URL: [Link]

-

Title: Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes Source: PubMed URL: [Link]

-